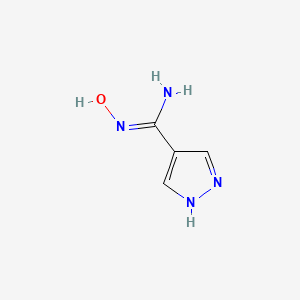

n'-Hydroxy-1h-pyrazole-4-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H6N4O |

|---|---|

Molecular Weight |

126.12 g/mol |

IUPAC Name |

N'-hydroxy-1H-pyrazole-4-carboximidamide |

InChI |

InChI=1S/C4H6N4O/c5-4(8-9)3-1-6-7-2-3/h1-2,9H,(H2,5,8)(H,6,7) |

InChI Key |

ORBWNLGMYQHJAI-UHFFFAOYSA-N |

Isomeric SMILES |

C1=C(C=NN1)/C(=N/O)/N |

Canonical SMILES |

C1=C(C=NN1)C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxy 1h Pyrazole 4 Carboximidamide and Its Analogs

Direct Synthesis Approaches

Direct synthesis approaches focus on the formation of the N'-hydroxycarboximidamide group from a pre-existing pyrazole (B372694) ring. These methods are advantageous when the pyrazole precursor is readily available.

Reaction with Hydroxylamine (B1172632) Derivatives from Pyrazole Precursors

A primary method for the synthesis of N'-Hydroxy-1H-pyrazole-4-carboximidamide involves the reaction of pyrazole-4-carbonitrile with hydroxylamine. This reaction is a common route for the preparation of N'-hydroxycarboximidamides from nitriles. The general mechanism involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile.

Similarly, N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide can be synthesized by treating 1,3,5-trimethyl-1H-pyrazole-4-carboximidamide with hydroxylamine. This reaction is typically performed in an organic solvent like ethanol (B145695) or methanol (B129727) at elevated temperatures, generally between 60-80°C, to achieve a good yield.

Another approach involves the conversion of pyrazole-4-carbaldehyde to its oxime, followed by further reaction to yield the desired product. The synthesis of pyrazole-4-carbaldehyde oximes is a known process. researchgate.net These oximes can then be converted to the corresponding N'-hydroxycarboximidamide, although this route is less commonly documented for this specific compound.

| Starting Material | Reagent | Product | Reaction Conditions |

| Pyrazole-4-carbonitrile | Hydroxylamine | This compound | Varies, typically in a suitable solvent |

| 1,3,5-Trimethyl-1H-pyrazole-4-carboximidamide | Hydroxylamine | N'-Hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide | Ethanol or Methanol, 60-80°C |

| Pyrazole-4-carbaldehyde | Hydroxylamine hydrochloride | Pyrazole-4-carbaldehyde oxime | Basic conditions, e.g., potassium hydroxide (B78521) in methanol or ethanol |

Precursor-based Cyclization Reactions

The formation of the pyrazole ring is a critical step, and various cyclization reactions of acyclic precursors are employed. The classic Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, is a fundamental method. beilstein-journals.org For the synthesis of 4-substituted pyrazoles, appropriately substituted 1,3-dicarbonyl compounds are required.

For instance, the reaction of a hydrazine with a 2-substituted 1,3-dicarbonyl compound can lead to the formation of a pyrazole with a substituent at the 4-position. The nature of the substituent can be chosen to be a precursor for the N'-hydroxycarboximidamide group, such as a cyano or ester group.

Multicomponent Reaction Strategies for Pyrazole-4-carboximidamides

Multicomponent reactions (MCRs) have gained prominence in the synthesis of complex molecules like pyrazole derivatives due to their efficiency and atom economy. mdpi.com Several MCRs have been developed for the synthesis of pyrazole-4-carboxylates and pyrazole-4-carbonitriles, which are key intermediates for this compound.

One such strategy involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative. nih.govresearchgate.net This three-component reaction can be catalyzed by various catalysts and provides a direct route to 5-amino-1H-pyrazole-4-carbonitriles. The amino group can be subsequently removed if desired, and the nitrile group can be converted to the N'-hydroxycarboximidamide.

Another MCR involves the four-component reaction of aldehydes, hydrazine hydrate, β-ketoesters, and malononitrile, leading to the formation of pyrano[2,3-c]pyrazoles. beilstein-journals.org While this does not directly yield the target compound, it demonstrates the utility of MCRs in constructing the pyrazole core with functionality at the 4-position.

Advanced Synthetic Protocols and Catalysis in Pyrazole Chemistry

Modern synthetic chemistry employs a variety of advanced protocols and catalysts to improve the efficiency, selectivity, and scope of reactions. In pyrazole synthesis, catalysts play a crucial role in both the formation of the ring and its subsequent functionalization.

For the formation of the pyrazole ring, catalysts such as ytterbium(III) perfluorooctanoate (Yb(PFO)₃) have been used in the three-component synthesis of polysubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org Metal catalysts like palladium and copper are also extensively used in cross-coupling reactions to introduce substituents onto the pyrazole ring. For example, a Pd-catalyzed four-component tandem reaction has been explored for the one-pot assembly of pyrazolo[1,5-c]quinazolines. mdpi.com

The conversion of pyrazole-4-carboxylic acids to amides, a step towards carboximidamides, can be facilitated by catalysts like titanium tetrafluoride (TiF₄). rsc.org This catalyst has been shown to enhance the direct amidation of carboxylic acids with amines.

Regioselective Synthesis Considerations in Pyrazole-4-carboximidamide Formation

The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two regioisomeric pyrazoles. Therefore, controlling the regioselectivity is a critical aspect of the synthesis of 1,4-substituted pyrazoles.

The choice of solvent can significantly influence the regioselectivity. For instance, the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to provide high regioselectivity for the formation of 1-aryl-3,4,5-substituted pyrazoles. thieme-connect.com

Furthermore, the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can direct the cyclization to favor one regioisomer over the other. For example, the reaction of N-monosubstituted hydrazones with nitroolefins provides a regioselective one-pot synthesis of substituted pyrazoles. organic-chemistry.org

Synthetic Routes for Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound can be achieved by using appropriately substituted starting materials or by functionalizing the pyrazole ring after its formation.

The Vilsmeier-Haack reaction is a powerful tool for the synthesis of pyrazole-4-carbaldehydes from hydrazones. nih.govchemmethod.com These carbaldehydes can then be converted to the corresponding oximes and subsequently to the N'-hydroxycarboximidamide derivatives. This method allows for the introduction of a wide variety of substituents on the pyrazole ring. For example, 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes have been synthesized using this approach. chemmethod.com

Furthermore, pyrazole-4-carboxylic acids can be synthesized and then converted to the corresponding amides. For instance, novel pyrazole carboxamide derivatives have been synthesized from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. mdpi.com These amides can potentially be converted to the target N'-hydroxycarboximidamide derivatives.

| Precursor | Reaction | Product |

| Hydrazones | Vilsmeier-Haack reaction (POCl₃/DMF) | Pyrazole-4-carbaldehydes |

| Pyrazole-4-carboxylic acids | Amidation | Pyrazole-4-carboxamides |

| 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Nucleophilic substitution with alcohols/phenols | 5-alkoxy/aryloxy-pyrazole-4-carbaldehydes |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis: Fourier Transform Infrared (FT-IR) and Laser-Raman Spectroscopy

The vibrational spectrum of N'-Hydroxy-1H-pyrazole-4-carboximidamide is expected to exhibit characteristic bands corresponding to the pyrazole (B372694) ring, the C=N double bond, the N-H, O-H, and C-N bonds of the hydroxycarboximidamide group. The assignment of these modes can be predicted based on established data for pyrazole-4-carboxamides and other pyrazole derivatives. japsonline.comnih.gov

Key functional group vibrations include high-wavenumber stretching modes for O-H and N-H groups, typically appearing as broad bands due to hydrogen bonding. The pyrazole ring itself gives rise to a series of characteristic stretching and bending vibrations. derpharmachemica.commdpi.com The C=N stretching of the imidamide group is a key indicator, expected in the 1600-1500 cm⁻¹ region. nih.gov

Table 1: Predicted Assignment of Major Vibrational Modes for this compound

| Predicted Wavenumber (cm⁻¹) | Assignment | Vibration Type | Source Reference for Analogue |

|---|---|---|---|

| 3450–3200 | O–H and N–H (Amine & Imine) | Stretching | nih.gov |

| 3180–3100 | Pyrazole N–H and C–H | Stretching | mdpi.com |

| 1600–1550 | C=N (Imidamide) | Stretching | nih.gov |

| 1550–1450 | C=C and C=N (Pyrazole Ring) | Stretching | derpharmachemica.com |

| 1400–1300 | O–H and C–H | In-plane bending | derpharmachemica.com |

| 1150–1100 | N–N (Pyrazole Ring) | Stretching | nih.gov |

| 1000-950 | N–O | Stretching | General IR Correlation Charts |

Note: The data in this table is predictive, based on spectroscopic analysis of related pyrazole compounds, as direct experimental data for the title compound is not widely available.

In modern structural elucidation, theoretical calculations, particularly using Density Functional Theory (DFT), are employed to predict vibrational frequencies. derpharmachemica.comresearchgate.net Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to compute the harmonic vibrational frequencies of pyrazole derivatives. derpharmachemica.com

The theoretically calculated wavenumbers are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. To achieve a better correlation, the computed frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP). derpharmachemica.com This combined computational and experimental approach allows for a more confident and precise assignment of the vibrational modes. The high degree of correlation often observed between the scaled theoretical and experimental values for related pyrazole systems provides a strong basis for interpreting the spectrum of the title compound. derpharmachemica.comresearchgate.net

While the assignment of some vibrational bands to specific functional groups is straightforward, many vibrations, especially in the fingerprint region (below 1500 cm⁻¹), involve the coupled motion of several atoms. Potential Energy Distribution (PED) analysis is a theoretical tool used to provide a quantitative description of the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. researchgate.net

For instance, a band in the 1500 cm⁻¹ region might have PED contributions from both C=N stretching of the pyrazole ring and C=C stretching, indicating a mixed vibrational character. PED analysis is crucial for the unambiguous assignment of complex vibrational spectra and has been successfully applied to related molecules like salts of 1H-pyrazole-1-carboxamidine. researchgate.net For this compound, PED would be instrumental in differentiating the pyrazole ring modes from the vibrations of the carboximidamide side chain.

Table 2: Illustrative Potential Energy Distribution (PED) for Key Modes

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Potential Energy Distribution (Illustrative) |

|---|---|---|

| ν(N-H) | ~3300 | ~95% N-H stretch |

| ν(C=N) | ~1580 | ~60% C=N stretch + 25% C-C stretch + 10% C-H bend |

Note: This table is illustrative of the concept of PED analysis based on studies of similar heterocyclic systems. researchgate.netmdpi.com Specific values require dedicated DFT calculations for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts and coupling patterns provide detailed information about the electronic environment and connectivity of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazole ring and the exchangeable protons of the N-H and O-H groups. Based on data from numerous pyrazole-4-carboxamide derivatives, the pyrazole ring protons at the C3 and C5 positions are anticipated to appear as singlets in the aromatic region, typically between δ 7.5 and 8.5 ppm. japsonline.comnih.gov The protons on the nitrogen and oxygen atoms (pyrazole N-H, amide N-H₂, and hydroxyl O-H) would likely appear as broad singlets with chemical shifts that can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes | Source Reference for Analogue |

|---|---|---|---|---|

| Pyrazole H3/H5 | 7.5 – 8.5 | Singlet (s) | Chemical shift depends on substitution and solvent. | japsonline.com |

| Pyrazole N1–H | 11.0 – 13.0 | Broad Singlet (br s) | Often broad and may exchange with D₂O. | nih.gov |

| Amine –NH₂ | 6.0 – 8.0 | Broad Singlet (br s) | Exchangeable with D₂O. | nih.gov |

Note: The data in this table is predictive and collated from studies on various pyrazole-4-carboxamide derivatives. The exact chemical shifts can be influenced by the specific electronic nature of the hydroxycarboximidamide group.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected. The carbons of the pyrazole ring (C3, C4, and C5) have characteristic chemical shifts found in related pyrazole structures. japsonline.comacs.org The carboximidamide carbon (C=N) is expected to be the most deshielded carbon, appearing significantly downfield (typically δ > 150 ppm) due to its bonding to two electronegative nitrogen atoms. japsonline.comnih.gov

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes | Source Reference for Analogue |

|---|---|---|---|

| C3 / C5 | 125 – 140 | Pyrazole ring carbons adjacent to nitrogen atoms. | japsonline.com |

| C4 | 115 – 125 | Pyrazole ring carbon attached to the carboximidamide group. | japsonline.com |

Note: This data is predictive, based on spectroscopic analysis of related pyrazole-4-carboxamide compounds. The precise shifts will depend on the final electronic structure of the title compound.

Computational and Theoretical Investigations of N Hydroxy 1h Pyrazole 4 Carboximidamide

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization.researchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized geometry and electronic structure of molecules. This method is instrumental in predicting various molecular properties with a favorable balance of accuracy and computational cost.

Selection of Exchange-Correlation Functionals and Basis Sets (e.g., B3LYP, M06-2X with 6–311++G (d,p)).researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For pyrazole (B372694) derivatives like (E)-N′-Hydroxy-1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboximidamide, a combination of hybrid functionals and a robust basis set is often employed to ensure reliable results. researchgate.net

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, offering a good balance for predicting the geometries and energies of a broad range of organic molecules.

M06-2X: This is a high-nonlocality functional with a larger percentage of Hartree-Fock exchange, which can provide improved accuracy for main-group thermochemistry, kinetics, and non-covalent interactions.

6–311++G(d,p): This is a triple-zeta basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions (++) is important for describing anions and weak interactions, while the polarization functions (d,p) allow for the description of non-spherical electron densities, which is crucial for accurate geometry optimization and property prediction.

Theoretical studies on (E)-N′-Hydroxy-1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboximidamide have utilized both B3LYP and M06-2X functionals with the 6–311++G(d,p) basis set to achieve optimized structural parameters. researchgate.net

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts).researchgate.netjcsp.org.pk

Once the molecular geometry is optimized, DFT can be used to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra.

Vibrational Frequencies: The calculation of vibrational frequencies is essential for understanding the infrared (IR) and Raman spectra of a molecule. Theoretical frequency assignments can aid in the detailed analysis of the experimental vibrational modes. researchgate.net For pyrazole derivatives, the calculated vibrational frequencies are often scaled by a factor to account for anharmonicity and other systematic errors inherent in the computational method. nih.gov

Table 1: Predicted Vibrational Frequencies (Note: Specific calculated vibrational frequency data for N'-Hydroxy-1H-pyrazole-4-carboximidamide or its close analogs from the cited literature is not publicly available. The table below is a representation of how such data would be presented.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) [B3LYP/6-311++G(d,p)] | Calculated Frequency (cm⁻¹) [M06-2X/6-311++G(d,p)] | Experimental Frequency (cm⁻¹) |

| O-H stretch | Data not available | Data not available | Data not available |

| N-H stretch | Data not available | Data not available | Data not available |

| C=N stretch | Data not available | Data not available | Data not available |

| Pyrazole ring stretch | Data not available | Data not available | Data not available |

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to predict ¹H and ¹³C NMR chemical shifts. jcsp.org.pkunar.ac.id These calculated shifts can then be compared with experimental data to confirm the molecular structure.

Table 2: Predicted NMR Chemical Shifts (Note: Specific calculated NMR chemical shift data for this compound or its close analogs from the cited literature is not publicly available. The table below is a representation of how such data would be presented.)

| Atom | Calculated Chemical Shift (ppm) [B3LYP/6-311++G(d,p)] | Calculated Chemical Shift (ppm) [M06-2X/6-311++G(d,p)] | Experimental Chemical Shift (ppm) |

| H (pyrazole ring) | Data not available | Data not available | Data not available |

| C (pyrazole ring) | Data not available | Data not available | Data not available |

| H (hydroxyl) | Data not available | Data not available | Data not available |

| C (carboximidamide) | Data not available | Data not available | Data not available |

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies.researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

Computational studies on (E)-N′-Hydroxy-1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboximidamide have included the evaluation of HOMO and LUMO energies and their distributions. researchgate.net

Implications for Chemical Reactivity and Electron Transfer Properties.iaea.org

The analysis of FMOs provides significant insights into the chemical behavior of a molecule.

Chemical Reactivity: A small HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Electron Transfer: The distribution of the HOMO and LUMO across the molecule indicates the regions that are most likely to be involved in electron donation and acceptance, respectively. This is crucial for understanding intramolecular charge transfer processes. iaea.org

Table 3: Frontier Molecular Orbital Energies (Note: Specific calculated HOMO and LUMO energy data for this compound or its close analogs from the cited literature is not publicly available. The table below is a representation of how such data would be presented.)

| Parameter | Energy (eV) [B3LYP/6-311++G(d,p)] | Energy (eV) [M06-2X/6-311++G(d,p)] |

| HOMO | Data not available | Data not available |

| LUMO | Data not available | Data not available |

| HOMO-LUMO Gap | Data not available | Data not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electron density, which is more intuitive than the delocalized molecular orbitals.

Understanding Intramolecular Interactions and Charge Transfer Phenomena

NBO analysis can elucidate various aspects of a molecule's electronic structure:

Hybridization and Bonding: It determines the hybridization of atomic orbitals and the nature of the chemical bonds (sigma, pi, donor-acceptor).

Charge Distribution: NBO analysis provides a more detailed picture of the charge distribution on each atom compared to other methods like Mulliken population analysis.

Intramolecular Interactions: It can quantify the strength of intramolecular interactions, such as hyperconjugation, by analyzing the delocalization of electron density from occupied NBOs (donor) to unoccupied NBOs (acceptor). These interactions play a significant role in stabilizing the molecule.

While the specific application of NBO analysis to this compound or its close analogs is not detailed in the available literature, it is a standard computational tool for gaining deeper insights into the electronic structure and stability of such compounds.

Molecular Electrostatic Potential (MEP) Mapping

Computational analysis of this compound provides significant insights into its chemical behavior. One of the key computational tools employed is Molecular Electrostatic Potential (MEP) mapping, which is instrumental in understanding the electronic distribution and predicting the reactive behavior of the molecule.

Elucidation of Charge Distribution and Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) is a valuable descriptor for evaluating the reactive sites of a compound, particularly for identifying regions susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, using a color-coded scheme to represent different charge potentials. Typically, red indicates regions of negative potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue represents areas of positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green denotes regions of neutral or zero potential. nih.gov

For this compound, the MEP map would likely reveal specific charge distributions. The regions around the oxygen and nitrogen atoms are expected to exhibit a negative potential (red) due to the high electronegativity of these atoms, indicating their role as nucleophilic centers. researchgate.netresearchgate.net Specifically, the oxygen of the hydroxyl group and the nitrogen atoms in the pyrazole ring and the carboximidamide group are anticipated to be primary sites for electrophilic interactions. nih.govresearchgate.net

Tautomeric Equilibrium Studies

Tautomerism is a significant phenomenon in heterocyclic compounds like pyrazoles, where isomers can exist in equilibrium through the migration of a proton. For this compound, several tautomeric forms are possible, and their relative stability can be assessed through computational methods.

Computational Assessment of Tautomeric Forms and Energetic Preferences

Computational quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MPn), are powerful tools for investigating the structure and relative stabilities of tautomers. researchgate.net These calculations can predict the energetically preferred tautomeric forms in both the gas phase and in solution, often with good agreement with experimental data. researchgate.netnih.gov

For this compound, the primary tautomeric equilibrium would involve the migration of a proton between the nitrogen atoms of the pyrazole ring, as well as potential proton shifts involving the carboximidamide and hydroxyl groups. The relative energies of these tautomers can be calculated to determine the most stable form under different conditions. researchgate.net Studies on similar pyrazole derivatives have shown that the solvent environment can significantly influence the tautomeric equilibrium. researchgate.net For instance, in some pyrazole systems, one tautomer may be favored in the solid state, while a different tautomer or a mixture of tautomers predominates in solution. nih.gov

The computational assessment would involve optimizing the geometry of each possible tautomer and calculating their relative energies. researchgate.net The results would indicate which tautomer is the most abundant, providing insight into the compound's structural and reactive properties. The coexistence of multiple tautomeric forms in solution can have important implications for its biological activity and chemical behavior.

Prediction of Non-Linear Optical Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in advanced technologies such as optical data processing and optoelectronics. nih.gov Pyrazole derivatives have emerged as a promising class of compounds for NLO applications due to their electronic properties. researchgate.net

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. nih.govnih.gov Key parameters such as polarizability (α) and first and second hyperpolarizability (β and γ, respectively) can be calculated to assess a molecule's NLO response. nih.govresearchgate.net A reduced energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with increased molecular polarizability and an enhanced NLO response. researchgate.net

For this compound, computational studies could predict its potential as an NLO material. The presence of a π-conjugated system in the pyrazole ring, coupled with electron-donating and electron-accepting groups, can lead to significant NLO properties. researchgate.net The carboximidamide and hydroxyl groups can act as donor/acceptor moieties, potentially enhancing the intramolecular charge transfer and, consequently, the hyperpolarizability. nih.gov

Structure Activity Relationship Sar Studies and Mechanistic Insights in Vitro Focus

Design Principles for Pyrazole-Based Bioactive Compounds

The design of bioactive pyrazole (B372694) compounds is a strategic process rooted in understanding the structure-activity relationships (SAR) that govern their interaction with biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold that can be extensively modified to achieve desired pharmacological profiles, including enhanced potency and selectivity. mdpi.comijpsjournal.com

Key design principles revolve around the substitution patterns at various positions of the pyrazole core. For instance, in the development of cannabinoid receptor antagonists, specific structural features are crucial for potent and selective activity. Studies have shown that for high-affinity binding to the CB1 receptor, optimal structures often include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.govelsevierpure.comacs.org The nature of the substituent on the phenyl ring at position 5 can significantly influence affinity and selectivity; for example, a p-iodophenyl group was found to confer very high affinity for the CB1 receptor. nih.govacs.org Similarly, the choice of the carboxamide substituent at position 3 is critical, with a piperidino group providing optimal selectivity for CB1. acs.org

In the context of enzyme inhibitors, such as those targeting meprin α and meprin β, the substitution at the 3 and 5 positions is paramount. Symmetrical and unsymmetrical substitutions with various aryl and alkyl groups are evaluated to modulate inhibitory activity. nih.gov For example, a 3,5-diphenylpyrazole (B73989) structure has shown high potency against meprin α. nih.gov The introduction of acidic groups, like carboxyphenyl moieties, can increase activity against meprin β. nih.gov N-substitution on the pyrazole ring also impacts binding affinity, with the introduction of lipophilic moieties sometimes leading to a decrease in activity compared to the unsubstituted analogue. nih.gov

Exploration of Biological Activities and Underlying Mechanisms (In Vitro)

The pyrazole scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a broad spectrum of biological activities. In vitro studies have been instrumental in elucidating the underlying mechanisms of these activities, revealing interactions with a diverse range of molecular targets.

Enzyme Inhibition Studies

Pyrazole derivatives have been identified as potent inhibitors of various clinically relevant enzymes.

α-glucosidase: Several studies have highlighted the potential of pyrazole derivatives as α-glucosidase inhibitors, a key target for managing type 2 diabetes. research-nexus.netbohrium.com These compounds can exhibit significantly higher inhibitory activity than the standard drug, acarbose (B1664774). nih.gov For example, a series of pyrazole-phthalazine hybrids showed IC50 values ranging from 13.66 ± 0.009 to 494 ± 0.006 μM, which were considerably more potent than acarbose (IC50 = 720.18 ± 0.008 μM). nih.gov Kinetic studies revealed that some of these compounds act as competitive inhibitors of the enzyme. researchgate.net

| Compound Type | Reported IC50 Value (µM) | Reference Compound | Reference IC50 Value (µM) |

|---|---|---|---|

| Pyrazole-Phthalazine Hybrids | 13.66 - 494 | Acarbose | 720.18 |

| Biphenyl Pyrazole-Benzofuran Hybrids | 40.6 - 164.3 | Acarbose | 750.0 |

| N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide (3a) | 360.4 | - | - |

| N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide (3c) | 370.3 | - | - |

HIV-1 Reverse Transcriptase (RT): The pyrazole ring has been utilized as a scaffold to develop non-nucleoside inhibitors of HIV-1 RT, a crucial enzyme for viral replication. researchgate.net Specifically, pyrazole derivatives have been designed to inhibit the ribonuclease H (RNase H) function of the RT enzyme. nih.govacs.orgacs.org One of the most potent compounds, an oxyphenylpyrrolyl–pyrazole derivative, inhibited RNase H with an IC50 value of 0.27 μM. nih.govacs.org Docking studies suggest that these inhibitors function by chelating the two magnesium ions within the RNase H catalytic site, a mechanism consistent with other known RNase H ligands. nih.gov Another series of pyrazolo[4,3-c]pyridin-4-one derivatives also showed potent anti-HIV-1 activity, with the most active compound exhibiting an IC50 value of 2.79 μM. researchgate.net

Interaction with Specific Molecular Targets

Cannabinoid Receptors CB1/CB2: Pyrazole derivatives are well-known for their interaction with cannabinoid receptors. nih.gov The pyrazole-based derivative rimonabant (B1662492) was a notable CB1 receptor antagonist. nih.gov Extensive SAR studies have been conducted to develop analogues with high affinity and selectivity for either CB1 or CB2 receptors. nih.govacs.orgjbclinpharm.org These studies have established clear structural requirements for potent CB1 antagonism. elsevierpure.comacs.org For example, a p-iodophenyl analogue demonstrated a high affinity for the CB1 receptor with a Ki value of 7.5 nM and a 306-fold selectivity over the CB2 receptor. acs.org Generally, these analogues exhibit preferential affinity for CB1 receptors. acs.orgnih.gov

| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | Selectivity (CB2 Ki / CB1 Ki) |

|---|---|---|---|

| p-iodophenyl analogue (12) | 7.5 | >2300 | 306 |

| NESS0327 | 4.2 | 55.7 | 13.26 |

| SR141716A (Rimonabant) | 11.5 | 1640 | 142.6 |

Mechanistic Pathways of Anticancer Activity in Cellular Models (in vitro)

Pyrazole derivatives exhibit anticancer properties through multiple mechanistic pathways, often by targeting key proteins involved in cell proliferation and survival. dntb.gov.uasrrjournals.com In vitro studies against various human cancer cell lines have demonstrated their potent antiproliferative activity. nih.govirjmets.com

One identified mechanism is the inhibition of specific enzymes crucial for cancer cell growth. For instance, certain pyrazole derivatives have shown potent inhibitory activity against xanthine (B1682287) oxidase, with one compound being 18 times more potent than the standard drug allopurinol. nih.gov Other pyrazoles act as inhibitors of critical kinases such as PI3 kinase, EGFR, VEGFR-2, and cyclin-dependent kinase 2 (CDK2). nih.gov The inhibition of these kinases disrupts signaling pathways essential for cancer cell growth and division. Furthermore, some 3,4-diaryl pyrazole derivatives have been found to inhibit tubulin polymerization, a mechanism similar to that of the well-known anticancer agent colchicine, leading to cell cycle arrest in the G2/M phase. nih.gov

| Compound/Derivative | Target Cell Line | IC50 Value (µM) | Proposed Mechanism |

|---|---|---|---|

| Pyrazole derivative 1 | HCT-116 (Colon) | 4.2 | Xanthine Oxidase Inhibition (IC50 = 0.83 µM) |

| Pyrazole derivative 33 | - | - | CDK2 Inhibition (IC50 = 0.074 µM) |

| Pyrazole derivative 34 | - | - | CDK2 Inhibition (IC50 = 0.095 µM) |

| Pyrazole carbaldehyde 43 | MCF7 (Breast) | 0.25 | PI3 Kinase Inhibition |

| Fused pyrazole 50 | HepG2 (Liver) | 0.71 | Dual EGFR/VEGFR-2 Inhibition |

| 3,4-diaryl pyrazole 6 | Various | 0.00006 - 0.00025 | Tubulin Polymerization Inhibition |

Mechanistic Pathways of Antimicrobial Activity in Cellular Models (in vitro)

The pyrazole scaffold is present in numerous compounds with significant antimicrobial activity against a range of pathogens, including bacteria and fungi. tandfonline.comnih.govmeddocsonline.org

Antibacterial Activity: Pyrazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. nih.gov The antibacterial mode of action for some pyrazole-derived hydrazones involves the disruption of the bacterial cell wall. nih.gov Naphthyl-substituted pyrazole-derived hydrazones, for instance, were potent inhibitors of Gram-positive strains with Minimum Inhibitory Concentration (MIC) values in the range of 0.78–1.56 μg/ml. nih.gov

Antifungal Activity: The antifungal action of pyrazole derivatives often involves the disruption of crucial cellular processes in fungi. nih.gov One established mechanism for pyrazole carboxamides is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, which disrupts fungal energy synthesis. arabjchem.org Other novel pyrazole carboxamides may act by disrupting the integrity of the fungal cell membrane, leading to the inhibition of mycelial growth. arabjchem.orgbohrium.comresearchgate.net Additionally, triazole antifungals incorporating a pyrazole moiety have been designed to inhibit lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in ergosterol (B1671047) biosynthesis. bohrium.com

| Compound | Fungal Strain | EC50 Value |

|---|---|---|

| Y13 | G. zeae | 13.1 mg/L |

| Y13 | B. dothidea | 14.4 mg/L |

| Y13 | F. prolifeatum | 13.3 mg/L |

| 1v | F. graminearum | 0.0530 µM |

| 6c | C. albicans | 0.0625 µg/mL (MIC) |

| 6c | C. neoformans | 0.0625 µg/mL (MIC) |

Mechanistic Studies Related to Anti-inflammatory, Analgesic, Antiviral, and Antidiabetic Properties (in vitro)

Anti-inflammatory and Analgesic Properties: The anti-inflammatory effects of pyrazole derivatives are well-documented and primarily attributed to their ability to inhibit key enzymes in the arachidonic acid cascade. nih.govbohrium.comsci-hub.se Many pyrazoles, including the well-known drug celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2). ijpsjournal.comnih.gov By inhibiting COX-2, these compounds block the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Some derivatives exhibit dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), thereby also inhibiting the production of leukotrienes. nih.govbohrium.com In vitro assays have shown that these compounds can potently inhibit COX-2 at nanomolar concentrations and effectively reduce the production of prostaglandin (B15479496) E2 (PGE2). nih.gov The mechanism also extends to the modulation of pro-inflammatory cytokines, with some pyrazoles inhibiting the synthesis or release of TNF-α and various interleukins (e.g., IL-6). bohrium.comsci-hub.se The analgesic effects are a direct consequence of inhibiting these inflammatory pathways. nih.gov

Antiviral Properties: Beyond their activity against HIV, pyrazole derivatives have shown promise as broad-spectrum antiviral agents. nih.gov Studies have demonstrated their efficacy against various coronaviruses, including SARS-CoV-2 and MERS-CoV. nih.gov The antiviral mechanism can be multifaceted, involving the inhibition of viral adsorption to host cells, a direct virucidal effect, and the inhibition of viral replication. nih.gov Other pyrazole compounds have been identified as inhibitors of the Chikungunya virus (ChikV), with a potential mechanism being the inhibition of the viral nsP2 protease. eurekaselect.com

Antidiabetic Properties: The antidiabetic potential of pyrazole derivatives in vitro is primarily linked to their ability to inhibit α-glucosidase, as detailed in section 6.2.1. research-nexus.netbohrium.comresearchgate.net This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting α-glucosidase, these compounds can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a key therapeutic strategy for managing type 2 diabetes. bohrium.com

Influence of Substituent Effects on Biological Activity (SAR)

The biological potency of n'-Hydroxy-1h-pyrazole-4-carboximidamide and its derivatives is significantly modulated by the chemical nature and placement of various substituents. Structure-Activity Relationship (SAR) studies have been pivotal in identifying the key molecular features that determine the inhibitory efficacy of these compounds, particularly against indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism. wikipedia.org

A critical factor influencing inhibitory activity is the substituent at the N1 position of the pyrazole ring. For instance, the introduction of a 4-chlorobenzyl group at this position has been shown to markedly enhance the compound's potency. nih.govresearchgate.net This improvement is thought to stem from favorable hydrophobic interactions within the active site of the IDO1 enzyme. The presence of a halogen, such as chlorine, at the para position of the benzyl (B1604629) ring appears to be particularly beneficial for this interaction.

The amidoxime (B1450833) group (N'-hydroxy-carboximidamide) is another indispensable component for the biological activity of these compounds. This functional group acts as a crucial pharmacophore, directly engaging with the heme iron in the active site of enzymes like IDO1. nih.gov Any significant alteration to the amidoxime moiety typically results in a substantial decrease or complete loss of inhibitory capacity.

The pyrazole core provides a rigid scaffold that correctly orients the essential interacting groups for optimal binding. Modifications to the substitution pattern on this heterocyclic ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity. While the 4-carboximidamide group is vital, substitutions at other positions on the pyrazole ring have been explored to refine the molecule's characteristics. However, the addition of bulky groups at the 3- or 5-positions has often been found to be detrimental to binding, likely due to steric hindrance. researchgate.net

Table 1: Influence of Substituents on IDO1 Inhibitory Activity

| Position | Substituent/Modification | Relative Activity |

|---|---|---|

| N1 | H | Baseline |

| N1 | Benzyl | Increased |

| N1 | 4-Chlorobenzyl | Significantly Increased nih.gov |

| N1 | 3-Chlorobenzyl | Increased |

| N1 | 4-Fluorobenzyl | Increased |

| Amidine | Methylation of Hydroxy Group | Decreased |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking studies have provided valuable insights into the binding mechanism of this compound and its analogs with their biological targets, with a primary focus on indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov These computational methods generate three-dimensional models of the ligand-enzyme complex, revealing the key intermolecular interactions that govern binding affinity and selectivity.

A consistent finding from docking simulations is the direct interaction of the N'-hydroxy-carboximidamide moiety with the heme iron atom situated in the IDO1 active site. The oxygen and nitrogen atoms of the amidoxime group form a bidentate chelation with the heme iron. nih.gov This interaction is considered the primary anchor for the inhibitor, effectively blocking the binding of the natural substrate, L-tryptophan, and thus inhibiting the enzyme's catalytic activity.

The pyrazole ring and its substituents are crucial for establishing secondary interactions with the surrounding amino acid residues, which further stabilize the inhibitor-enzyme complex. In derivatives with a substituent at the N1 position, such as a 4-chlorobenzyl group, the benzyl ring is predicted to occupy a hydrophobic pocket. The chlorine atom in this substituent can form favorable halogen bonds or van der Waals interactions, which correlates with the enhanced potency observed in SAR studies.

Moreover, the pyrazole core itself can participate in π-π stacking interactions with the aromatic side chain of a phenylalanine residue within the active site. The nitrogen atoms of the pyrazole ring may also serve as hydrogen bond acceptors, forming hydrogen bonds with nearby amino acid residues. nih.gov These multiple points of contact highlight the importance of the pyrazole scaffold in positioning the key functional groups for optimal interaction with the target enzyme. The understanding gained from these molecular docking studies is instrumental in the rational design of novel, more potent inhibitors based on the this compound scaffold.

Table 2: Predicted Molecular Interactions with IDO1

| Molecular Moiety | Interaction Type | Interacting Residue/Cofactor |

|---|---|---|

| N'-hydroxy-carboximidamide | Chelation | Heme Iron |

| N1-Substituent (e.g., 4-Chlorobenzyl) | Hydrophobic Interaction | Phe163, Ile354, Leu384 |

| N1-Substituent (e.g., 4-Chlorobenzyl) | Halogen Bond/van der Waals | Hydrophobic Pocket Residues |

| Pyrazole Ring | π-π Stacking | Phe226 |

Potential Applications and Future Research Directions

Applications in Advanced Materials

The inherent aromaticity and tunable electronic properties of the pyrazole (B372694) ring make it an attractive building block for advanced materials. globalresearchonline.net Future research may unveil the potential of N'-Hydroxy-1H-pyrazole-4-carboximidamide in areas such as fluorescent substances, dyes, and agrochemicals.

Fluorescent Substances and Dyes: Pyrazole derivatives are known to be key components in the development of fluorescent agents and dyes. globalresearchonline.net Their utility in these applications stems from their rigid structures and extended π-conjugated systems, which can be readily modified to tune their photophysical properties. The N'-hydroxy-carboximidamide moiety in the target compound could potentially influence its fluorescent behavior, opening avenues for its use in bioimaging and as a sensor.

Agrochemicals: The pyrazole scaffold is a common feature in a variety of commercial agrochemicals, including insecticides, herbicides, and fungicides. globalresearchonline.net The biological activity of these compounds is attributed to their ability to interact with specific biological targets in pests and weeds. The structural motifs present in this compound suggest that it could be investigated for potential applications in crop protection.

| Potential Application Area | Relevant Properties of Pyrazole Derivatives | Potential Role of this compound |

| Fluorescent Substances | Tunable photophysical properties, high quantum yields. | The N'-hydroxy-carboximidamide group may enhance fluorescence, making it suitable for bioimaging probes. |

| Dyes | Strong absorption in the visible spectrum, good stability. | Could serve as a chromophore in novel dye molecules for various industrial applications. |

| Agrochemicals | Broad-spectrum biological activity. | May exhibit insecticidal, herbicidal, or fungicidal properties for use in agriculture. |

Development of Novel Pyrazole-Based Scaffolds for Chemical Biology

The pyrazole core is a cornerstone in the design of bioactive molecules and chemical probes. nih.gov this compound can serve as a versatile starting material for the synthesis of more complex molecular architectures for applications in chemical biology. The development of novel pyrazole-based scaffolds derived from this compound could lead to new tools for studying biological systems and for drug discovery. researchgate.net

Advancements in Asymmetric Synthesis and Stereoselective Transformations

The synthesis of chiral pyrazole derivatives is of significant interest due to the stereospecific interactions of enantiomers with biological targets. shef.ac.uk Future research could focus on the development of asymmetric synthetic routes to chiral derivatives of this compound. Furthermore, exploring stereoselective transformations of this compound could provide access to a diverse range of enantiomerically pure molecules with potential therapeutic applications.

Deeper Mechanistic Investigations of Bioactivity at the Molecular Level (in vitro)

While the broad biological activities of pyrazole derivatives are well-documented, the specific molecular mechanisms of action are often not fully understood. nih.govnih.gov In vitro studies are crucial to elucidate how compounds like this compound interact with biological macromolecules such as enzymes and receptors. nih.govnih.gov Deeper mechanistic investigations at the molecular level will be essential to guide the rational design of new therapeutic agents based on this scaffold.

Exploration of New Chemical Transformations and Cascade Reactions

The field of synthetic organic chemistry is continually evolving, with a focus on developing more efficient and environmentally friendly reactions. chim.it Future research on this compound could involve the exploration of novel chemical transformations and the design of cascade reactions to build molecular complexity in a single step. acs.orgrsc.orgrsc.orgorganic-chemistry.org This could lead to more streamlined and sustainable methods for synthesizing libraries of pyrazole-based compounds for high-throughput screening.

Q & A

Basic Questions

What are the standard synthetic routes for N'-Hydroxy-1H-pyrazole-4-carboximidamide derivatives, and how are reaction endpoints monitored?

Methodological Answer:

Two primary methods are documented:

- Method A : Reactants are monitored via thin-layer chromatography (TLC) to determine reaction completion. Post-reaction, the mixture is cooled, filtered, washed with ethanol, and recrystallized in ethanol/water. Purity is confirmed via TLC, melting point analysis, IR, and NMR .

- Method B : Utilizes t-butyl nitrite in dry THF under reflux. After solvent evaporation, recrystallization in ethanol/water is performed, with purity verified similarly to Method A. Yields vary depending on substituents (e.g., 4-Br: 78%, 4-NO: 65%) .

What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- Melting Point : Used to assess purity (e.g., 1-Phenyl derivative: 189–191°C) .

- Spectroscopy :

- IR : Confirms functional groups (e.g., NH/OH stretch at 3200–3400 cm) .

- NMR : NMR identifies proton environments (e.g., pyrazole protons at δ 6.8–7.5 ppm), while NMR confirms carbon frameworks .

- Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H] at m/z 219 for 1-Phenyl derivatives) .

What safety protocols are recommended for handling this compound?

Methodological Answer:

- Hazard Codes : H303 (harmful if swallowed), H313 (harmful in contact with skin), H333 (toxic if inhaled) .

- Protective Measures : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Emergency protocols include rinsing eyes with water (P305+P351+P338) and seeking medical attention for ingestion (P301+P310) .

Advanced Research Questions

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution. For example:

- Crystal System : Monoclinic, space group P2, with lattice parameters a = 4.855 Å, b = 9.026 Å, c = 7.092 Å, β = 103.267° .

- Data Interpretation : SHELXTL software refines atomic coordinates and displacement parameters, resolving bond angles and hydrogen-bonding networks critical for stability studies .

How do substituents (e.g., 4-Br, 4-NO2_22) influence the antileishmanial activity of these derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., 4-NO) enhance bioactivity by increasing electrophilicity. In vitro assays against Leishmania amazonensis show IC variations linked to substituent electronic effects .

- Experimental Design : Compare IC values across derivatives (e.g., 1-(4’-Nitrophenyl): IC = 12 µM vs. 1-(4’-Methoxyphenyl): IC = 45 µM) using standardized parasite viability assays (e.g., MTT) .

How can contradictions in synthetic yields between Method A and Method B be addressed?

Methodological Answer:

- Yield Optimization :

- Method A favors polar protic solvents (ethanol/water), ideal for hydroxylated intermediates.

- Method B employs aprotic solvents (THF), better for nitrile intermediates.

- Resolution : Use Design of Experiments (DoE) to optimize solvent ratios, temperature, and stoichiometry. For example, increasing t-butyl nitrite equivalents in Method B improves yields for electron-deficient aryl groups .

What computational methods complement experimental data for studying tautomeric forms of this compound?

Methodological Answer:

- DFT Calculations : B3LYP/6-311++G(d,p) basis sets predict tautomer stability (e.g., hydroxyimine vs. keto forms). Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to validate models .

- Molecular Dynamics (MD) : Simulate solvent effects on tautomer populations in ethanol vs. DMSO .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate NMR and SCXRD results to resolve discrepancies in proton assignments or crystallographic disorder .

- Biological Assay Pitfalls : Include cytotoxicity controls (e.g., mammalian cell lines) to distinguish selective antileishmanial activity from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.